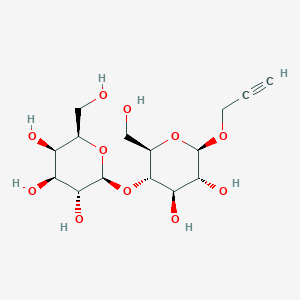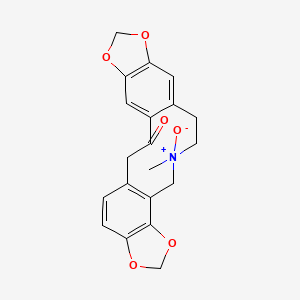
protopine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protopine N-oxide is a derivative of protopine, an isoquinoline alkaloid found in various plant families such as Papaveraceae, Fumariaceae, and Berberidaceae
Preparation Methods
Synthetic Routes and Reaction Conditions
Protopine N-oxide can be synthesized through the oxidation of protopine using oxidizing agents such as m-chloroperbenzoic acid. The reaction typically involves treating protopine with the oxidizing agent under controlled conditions to yield this compound .
Industrial Production Methods
For instance, the use of sodium percarbonate in the presence of rhenium-based catalysts under mild conditions has been reported for the synthesis of N-oxides .
Chemical Reactions Analysis
Types of Reactions
Protopine N-oxide undergoes various chemical reactions, including:
Oxidation: The initial formation of this compound itself is an oxidation reaction.
Reduction: this compound can be reduced back to protopine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the N-oxide functional group.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, sodium percarbonate, and hydrogen peroxide are commonly used.
Reducing Agents: Various reducing agents can be employed to revert this compound to protopine.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound include dibenzoxazacycloundecine derivatives and phenolic compounds, particularly through pyrolysis under reduced pressure .
Scientific Research Applications
Protopine N-oxide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound is used to study the biological activities of isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of protopine N-oxide involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Enzyme Inhibition: this compound can inhibit specific enzymes, leading to various biological effects.
Redox Reactions: The N-oxide functional group participates in redox reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Protopine N-oxide is structurally related to other isoquinoline alkaloids such as:
- Isocorydine
- Corydine
- L-adlumine
- D-bicuculline
- L-adlumidine
- Gortschakoine
- Juziphine
- Domesticine
- Isoboldine
- Corytuberine
- Stylopine
- Sendaverine N-oxide
- Juziphine N-oxide
Uniqueness
What sets this compound apart from these similar compounds is its specific N-oxide functional group, which imparts unique chemical reactivity and biological activity. This functional group allows this compound to participate in specific redox reactions and enzyme inhibition processes that are not as prominent in its analogs .
Properties
Molecular Formula |
C20H19NO6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
15-methyl-15-oxido-7,9,19,21-tetraoxa-15-azoniapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
InChI |
InChI=1S/C20H19NO6/c1-21(23)5-4-13-7-18-19(26-10-25-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)27-11-24-17/h2-3,7-8H,4-6,9-11H2,1H3 |
InChI Key |
FUWVSQIZKKGXNV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


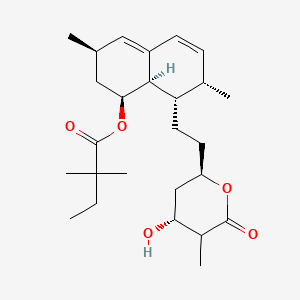
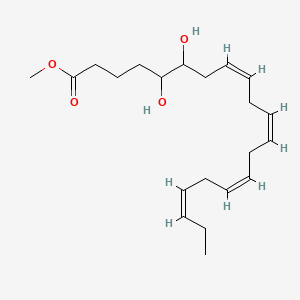
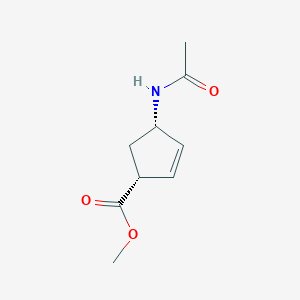
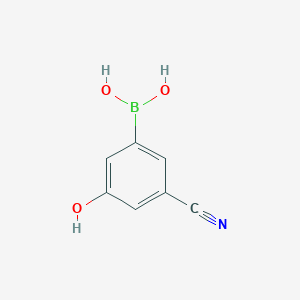
![2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B13406725.png)
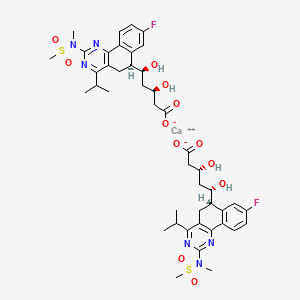
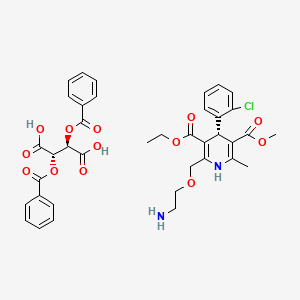

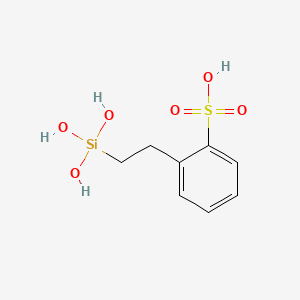
![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)

![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)

